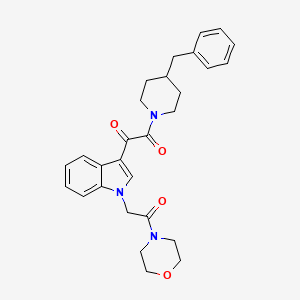

1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

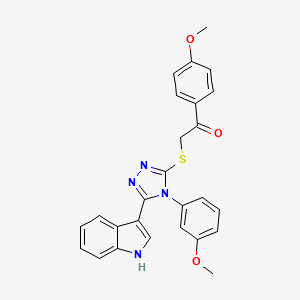

The synthesis of related compounds involves acylation of diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride, as seen in derivatives synthesized for anticancer activity evaluation (Jiang, Xu, & Wu, 2016). These compounds have shown moderate-to-potent antiproliferative activities against various cancer cell lines, indicating a method for synthesizing compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through techniques such as 1H NMR, IR, mass spectra, and elemental analysis (Kaynak, Özbey, & Karalı, 2013). These analyses provide crucial insights into the conformation and stability of the molecules, essential for understanding their interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving this compound class can result in various derivatives with potential pharmacological activities. For instance, modifications of the morpholine ring and the inclusion of thiosemicarbazone groups have been explored for their potential groups of proton donors available for hydrogen bonding, influencing the compound's chemical behavior and biological activity (Linden, Pour, Breitenmoser, & Heimgartner, 2001).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are vital for the compound's application in biological systems. Studies have shown that the crystal structure can significantly impact the molecule's stability and reactivity, as demonstrated in the structural analysis of similar compounds (Kotan & Yüksek, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Biological Characterization

- Indole derivatives, including those similar to the specified compound, have been synthesized and characterized for their interaction with GluN2B/NMDA receptors. These compounds have shown high binding affinity in [3H]ifenprodil displacement assays, suggesting potential applications in receptor targeting (Gitto et al., 2011).

- Synthesis of similar indole derivatives has also been explored for their potential anticancer activities. These compounds displayed moderate-to-potent antiproliferative activities against various cancer cell lines in vitro (Jiang, Xu, & Wu, 2016).

Neuroprotective Applications

- Certain indole derivatives, closely related to the compound , have exhibited both high affinity for GluN2B/NMDA receptors and antioxidant properties, suggesting potential as neuroprotective agents (Buemi et al., 2013).

Antiviral Research

- Analogous compounds have been studied as inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with the host cell receptor CD4. This research has provided insights into potential antiviral applications (Wang et al., 2009).

Propiedades

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4/c32-26(29-14-16-35-17-15-29)20-31-19-24(23-8-4-5-9-25(23)31)27(33)28(34)30-12-10-22(11-13-30)18-21-6-2-1-3-7-21/h1-9,19,22H,10-18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLBUDLEYIBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-benzylpiperidin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2489268.png)

![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)